

3-(Chloromethyl)-3-(iodomethyl)oxetane CAS number 35842-61-6

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Compound of Interest

Compound Name: 3-(Chloromethyl)-3-(iodomethyl)oxetane

Cat. No.: B1593972

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An In-depth Technical Guide to **3-(Chloromethyl)-3-(iodomethyl)oxetane** (CAS 35842-61-6)

Executive Summary

3-(Chloromethyl)-3-(iodomethyl)oxetane is a halogenated derivative of the increasingly significant oxetane heterocyclic system. Possessing a strained four-membered ether ring and two distinct reactive halomethyl side chains, this compound represents a versatile, yet under-explored, building block at the intersection of polymer science and medicinal chemistry. Its asymmetric substitution offers unique potential for creating advanced polymers through cationic ring-opening polymerization (CROP) and for synthesizing novel therapeutics, underscored by preliminary findings of its biological activity. This guide provides a comprehensive technical overview, including its molecular profile, a detailed synthetic protocol, chemical reactivity, and a discussion of its dual applications for researchers, chemists, and drug development professionals.

The Oxetane Scaffold: A Primer on a Privileged Structure

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern chemistry. Its inherent ring strain (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, rendering it a useful synthetic intermediate.^[1] Conversely, when incorporated into larger molecules, the oxetane moiety is often stable and can significantly

improve the physicochemical properties of parent compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#) In medicinal chemistry, oxetanes are frequently employed as polar bioisosteres for less desirable functional groups like gem-dimethyl or carbonyl groups.[\[1\]](#)[\[3\]](#)[\[4\]](#) This substitution can enhance aqueous solubility, metabolic stability, and cell permeability while improving the overall three-dimensional character of a drug candidate.[\[1\]](#)[\[5\]](#)

Molecular Profile: 3-(Chloromethyl)-3-(iodomethyl)oxetane

This specific molecule is a 3,3-disubstituted oxetane featuring both a chloromethyl and an iodomethyl group. This unique asymmetric halogenation provides two distinct points of reactivity for sequential, selective chemical modifications.

Chemical Structure

Figure 1: Chemical Structure of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Physicochemical and Safety Data

While exhaustive experimental data is limited, the following properties have been compiled from available safety data sheets and chemical databases.

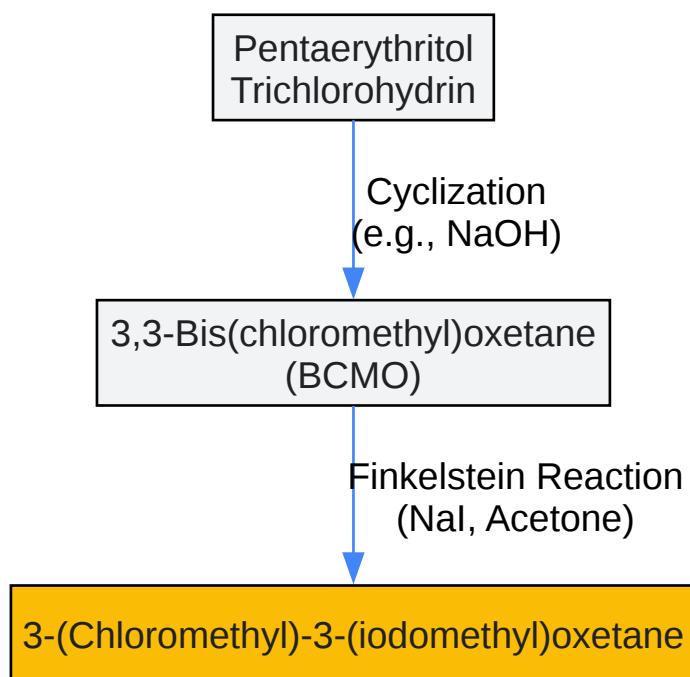
Property	Value	Source
CAS Number	35842-61-6	[6]
Molecular Formula	C ₅ H ₈ ClIO	[7]
Molecular Weight	246.47 g/mol	N/A
Appearance	Not specified; likely a liquid or low-melting solid	N/A
Hazard Identification	Irritant; May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.	[6]
Incompatibilities	Strong oxidizing agents, strong acids and bases.	[6]

Synthesis and Manufacturing

The most logical and efficient synthesis of **3-(Chloromethyl)-3-(iodomethyl)oxetane** involves a selective halide exchange reaction on a readily available precursor, **3,3-bis(chloromethyl)oxetane (BCMO)**.

Proposed Synthetic Pathway

The synthesis is a two-stage process. First, the BCMO precursor is synthesized, followed by a selective Finkelstein reaction to replace one chlorine atom with iodine.



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Figure 2: Proposed two-step synthesis workflow.

BCMO is commercially available and can be formed via the cyclization of pentaerythritol trichlorohydrin using a base like sodium hydroxide.^[8] The key step is the subsequent mono-iodination.

Detailed Protocol: Finkelstein Reaction for Selective Mono-iodination

The Finkelstein reaction is a classic S_n2 reaction that involves the exchange of one halogen for another. Its success in this context relies on the differential solubility of sodium halides in an acetone solvent.

Causality and Experimental Choices:

- Solvent: Acetone is the solvent of choice because sodium iodide (NaI) is soluble in it, whereas the sodium chloride (NaCl) product is not.[9]
- Le Chatelier's Principle: The precipitation of NaCl from the reaction mixture drives the equilibrium towards the products, ensuring a high conversion rate.[9]
- Stoichiometry: Using approximately one equivalent of NaI relative to BCMO favors mono-substitution. A large excess of NaI would increase the likelihood of forming the di-iodo product.
- Temperature: The reaction is typically performed at reflux to increase the reaction rate, although prolonged heating can lead to side reactions.[9]

Step-by-Step Methodology:

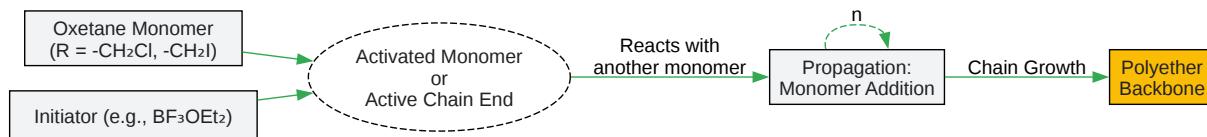
- Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
- Reagents: To the flask, add 3,3-bis(chloromethyl)oxetane (BCMO) (1.0 eq). Dissolve it in anhydrous acetone.
- Addition: Add sodium iodide (NaI) (1.0-1.2 eq) to the solution.
- Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate (NaCl) should begin to form. Monitor the reaction progress using TLC or GC-MS. The reaction may take several hours to days to reach optimal conversion.[9]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the precipitated NaCl and wash the solid with a small amount of cold acetone.

- Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine to remove any remaining salts, drying over an anhydrous salt (e.g., MgSO_4), filtering, and concentrating. Final purification is typically achieved via vacuum distillation or column chromatography.

Applications in Polymer Science

Like its BCMO precursor, **3-(chloromethyl)-3-(iodomethyl)oxetane** is a prime candidate for Cationic Ring-Opening Polymerization (CROP).^[10] This process is initiated by strong acids or Lewis acids and proceeds via the cleavage of the strained ether bond.

Mechanism of Cationic Ring-Opening Polymerization (CROP)



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Figure 3: Conceptual workflow of Cationic Ring-Opening Polymerization (CROP).

The polymerization of oxetanes can proceed through two main mechanisms: the activated chain end (ACE) and the activated monomer (AM) mechanisms.^[11] The resulting polymer features a stable polyether backbone with pendant chloromethyl and iodomethyl groups.

Potential Polymer Properties and Advantages

- Post-Polymerization Modification: The two different pendant halogens offer a unique advantage. The C-I bond is significantly more labile than the C-Cl bond, allowing for selective post-polymerization modification. For example, the iodo group could be substituted with an

azide to create an energetic polymer, while leaving the chloro group intact for subsequent cross-linking reactions.

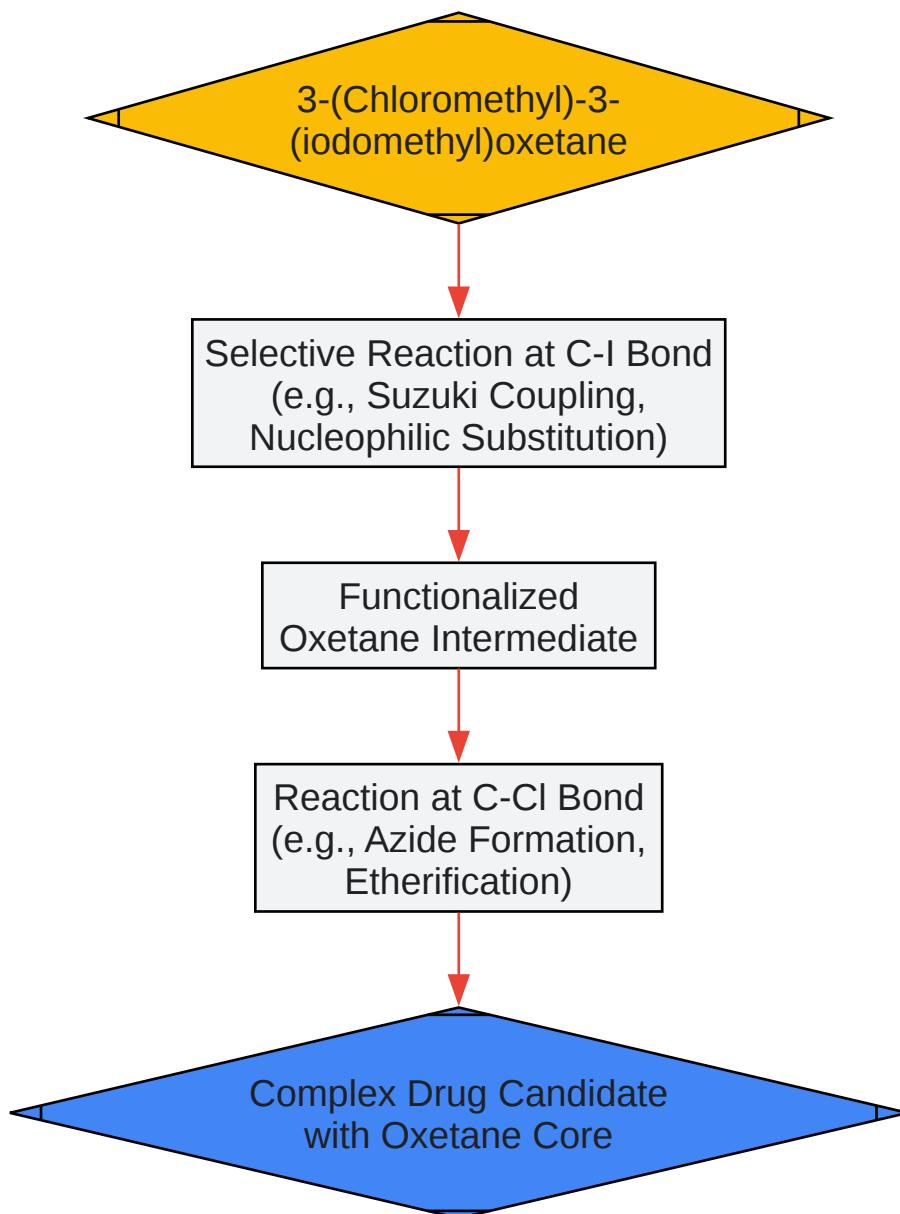
- Tunable Properties: Copolymerization with other oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (BAMO), can be used to fine-tune the physical and energetic properties of the final material.[12]
- Asymmetry: The random orientation of the chloromethyl and iodomethyl groups along the polymer chain would likely disrupt chain packing and reduce crystallinity compared to the polymer derived from the symmetric BCMO, potentially leading to more amorphous, elastomeric materials.

Applications in Drug Discovery and Medicinal Chemistry

The structure of **3-(chloromethyl)-3-(iodomethyl)oxetane** is highly relevant to modern drug discovery programs.

A Versatile Building Block for Lead Optimization

The true value of this molecule in medicinal chemistry lies in its utility as a synthetic intermediate. The two reactive handles allow for the introduction of the beneficial oxetane core into a target molecule, followed by further elaboration.



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Figure 4: Use as a dual-functional building block in drug discovery.

The greater reactivity of the iodomethyl group makes it an ideal site for initial carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira cross-couplings, which are cornerstones of modern medicinal chemistry.^[13] The less reactive chloromethyl group can then be modified in a subsequent step.

Documented Pharmacological Activity

A study has shown that **3-(chloromethyl)-3-(iodomethyl)oxetane** possesses a pronounced broncholytic effect, comparable to that of the established drug ephyllin.[14] This finding, while preliminary, strongly suggests that the molecule itself or its derivatives could be promising leads for the development of new treatments for respiratory conditions like asthma. The study also noted that iodo-containing oxetanes exhibited lower toxicity than their chlorinated counterparts, further enhancing their therapeutic potential.[14]

Conclusion and Future Outlook

3-(Chloromethyl)-3-(iodomethyl)oxetane, CAS 35842-61-6, is a strategically designed chemical entity with significant, albeit largely untapped, potential. Its asymmetric halogenation provides a platform for both advanced polymer design and sophisticated medicinal chemistry. For material scientists, it offers a route to functional polyethers with sites for selective, orthogonal modification. For drug discovery professionals, it is a valuable building block for incorporating the property-enhancing oxetane scaffold into novel therapeutics, with evidence suggesting inherent biological activity. Further research into its polymerization behavior and its exploration as a scaffold in various therapeutic areas is highly warranted and promises to yield exciting innovations.

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